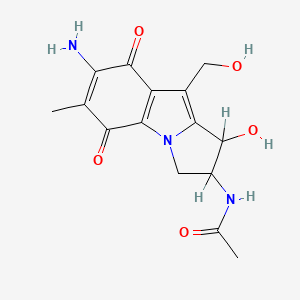
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloindole core, followed by the introduction of the amino, hydroxyl, and carbonyl groups through various chemical reactions. Common reagents used in these steps include amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-: Lacks the hydroxymethyl group.
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-3-yl)-: Has a different substitution pattern on the pyrroloindole core.
Uniqueness
The presence of multiple functional groups in Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- makes it unique compared to similar compounds
Propriétés
Numéro CAS |
18235-63-7 |
|---|---|
Formule moléculaire |
C15H17N3O5 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
N-[6-amino-3-hydroxy-4-(hydroxymethyl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-2-yl]acetamide |
InChI |
InChI=1S/C15H17N3O5/c1-5-10(16)15(23)9-7(4-19)11-14(22)8(17-6(2)20)3-18(11)12(9)13(5)21/h8,14,19,22H,3-4,16H2,1-2H3,(H,17,20) |
Clé InChI |
NAFYXMBDMSTBSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2CO)O)NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















